molecular formula C11H7Br2N3O3 B12790044 4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione CAS No. 7251-43-6

4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione

Cat. No.: B12790044
CAS No.: 7251-43-6
M. Wt: 389.00 g/mol
InChI Key: FKHHGNFLDGAXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a useful research compound. Its molecular formula is C11H7Br2N3O3 and its molecular weight is 389.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H7Br2N3O3
  • CAS Number : 7251-43-6
  • Structure : The compound features a fused pyrimidine and quinoline structure with dibromo substitutions that may influence its biological interactions.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that derivatives of pyrimidoquinolines, including 4a,8-dibromo variants, demonstrate significant anticancer properties. These compounds inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival.
  • Cell Lines Tested : Effective against multiple cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promising activity against various microbial strains:

  • Bacterial Activity : Exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth in vitro .

Inhibition of Enzymatic Activity

Studies have reported that 4a,8-dibromo derivatives can act as inhibitors of specific enzymes:

  • Acetylcholinesterase Inhibition : Important for neuropharmacological applications.
  • Tyrosine Kinase Inhibition : Potential implications in cancer treatment by blocking pathways that promote tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This suggests that higher concentrations significantly enhance cytotoxicity against cancer cells.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses substantial antimicrobial activity.

Properties

CAS No.

7251-43-6

Molecular Formula

C11H7Br2N3O3

Molecular Weight

389.00 g/mol

IUPAC Name

4a,8-dibromo-5,10a-dihydro-1H-pyrimido[5,4-b]quinoline-2,4,10-trione

InChI

InChI=1S/C11H7Br2N3O3/c12-4-1-2-6-5(3-4)7(17)8-11(13,16-6)9(18)15-10(19)14-8/h1-3,8,16H,(H2,14,15,18,19)

InChI Key

FKHHGNFLDGAXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3C(N2)(C(=O)NC(=O)N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.